molecular formula C13H13N3S B3853185 N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine

N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine

Cat. No.: B3853185
M. Wt: 243.33 g/mol
InChI Key: LPIGZEOVIBUCFZ-UHFFFAOYSA-N
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Description

N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an indazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 5-methylthiophene, is subjected to a series of reactions to introduce the necessary functional groups. This may involve halogenation, followed by substitution reactions to introduce the methyl group.

    Coupling with Indazole: The thiophene derivative is then coupled with an indazole derivative through a nucleophilic substitution reaction. This step often requires the use of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the indazole ring or other functional groups.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methylthiophen-2-yl)methyl]-2-phenylaniline
  • 2-Acetyl-5-methylthiophene
  • 1-(5-Methyl-2-thienyl)ethanone

Uniqueness

N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine stands out due to its unique combination of a thiophene ring and an indazole ring. This structural feature imparts distinct electronic and steric properties, making it more versatile in its interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9-2-4-12(17-9)8-14-11-3-5-13-10(6-11)7-15-16-13/h2-7,14H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIGZEOVIBUCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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